molecular formula C9H6N2 B13815040 1-ethynyl-1H-benzimidazole

1-ethynyl-1H-benzimidazole

Cat. No.: B13815040
M. Wt: 142.16 g/mol
InChI Key: UIODBSMWUQOOIJ-UHFFFAOYSA-N
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Description

1-Ethynyl-1H-benzimidazole is a heterocyclic aromatic organic compound that features a benzimidazole ring with an ethynyl group attached to the nitrogen atom at position 1. Benzimidazole derivatives are known for their extensive range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-1H-benzimidazole can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with ethynyl halides under basic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where o-phenylenediamine is reacted with ethynyl halides in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethynyl-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethynyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. It can bind to the minor groove of DNA, inhibiting DNA replication and transcription. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

    1-Methyl-1H-benzimidazole: Similar structure but with a methyl group instead of an ethynyl group.

    2-Phenyl-1H-benzimidazole: Contains a phenyl group at position 2.

    1H-Benzimidazole: The parent compound without any substituents.

Uniqueness: 1-Ethynyl-1H-benzimidazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C9H6N2

Molecular Weight

142.16 g/mol

IUPAC Name

1-ethynylbenzimidazole

InChI

InChI=1S/C9H6N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h1,3-7H

InChI Key

UIODBSMWUQOOIJ-UHFFFAOYSA-N

Canonical SMILES

C#CN1C=NC2=CC=CC=C21

Origin of Product

United States

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